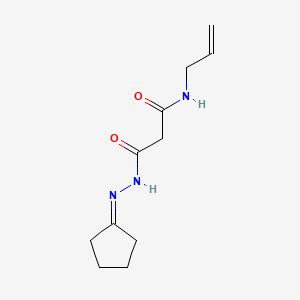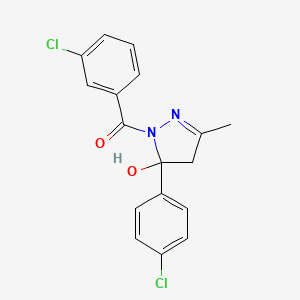
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide
Descripción general
Descripción
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazine derivative that has been synthesized and studied extensively for its biological activities.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in cell proliferation and metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide in lab experiments is its potent biological activity, which allows for the evaluation of its therapeutic potential. However, its complex synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
Future research on N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide could focus on elucidating its mechanism of action and identifying potential targets for therapeutic intervention. Additionally, its potential use in combination with other drugs or therapies could be explored to enhance its efficacy. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could improve its clinical potential.
Aplicaciones Científicas De Investigación
N-allyl-3-(2-cyclopentylidenehydrazino)-3-oxopropanamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. It has been shown to exhibit antiproliferative activity against cancer cells and antimicrobial activity against bacterial and fungal strains.
Propiedades
IUPAC Name |
N'-(cyclopentylideneamino)-N-prop-2-enylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-7-12-10(15)8-11(16)14-13-9-5-3-4-6-9/h2H,1,3-8H2,(H,12,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZGASAXAPAMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC(=O)NN=C1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopentylideneamino)-N-prop-2-enylpropanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4889303.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(methyl)amine](/img/structure/B4889310.png)
![N-ethyl-N-methyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4889313.png)
![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)
![ethyl 4-[({[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4889327.png)
![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4889333.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4889337.png)
![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)